Propylene glycol acrylate

Description

Properties

IUPAC Name |

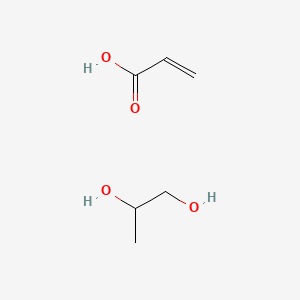

propane-1,2-diol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEFIAVHMUFQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62501-03-5, 32029-53-1 (homopolymer) | |

| Record name | 2-Propenoic acid, monoester with 1,2-propanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25584-83-2 | |

| Record name | Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Reaction Methodologies for Propylene Glycol Acrylate

Direct Esterification of Acrylic Acid with Propylene (B89431) Glycol

CH₂=CHCOOH + HOCH(CH₃)CH₂OH ⇌ CH₂=CHCOOCH(CH₃)CH₂OH + H₂O (Acrylic Acid) + (Propylene Glycol) ⇌ (Propylene Glycol Acrylate) + (Water)

To enhance the reaction rate and yield, the process is conducted under controlled conditions of temperature and pressure, often with the use of polymerization inhibitors to prevent the unwanted polymerization of acrylic acid and the resulting acrylate (B77674) ester.

The choice of catalyst is crucial in the esterification of acrylic acid with propylene glycol, influencing both the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts are employed in industrial and laboratory settings. researchgate.netresearchgate.net

Homogeneous catalysts are substances that are in the same phase as the reactants. For the synthesis of this compound, strong mineral acids and organic acids are commonly used.

Sulfuric Acid (H₂SO₄): A widely used strong acid catalyst in commercial applications for acrylate ester production. researchgate.netresearchgate.net

p-Toluenesulfonic Acid (p-TSA): An effective organic acid catalyst known for its high efficiency at relatively low temperatures. google.comgoogle.com

Methane Sulfonic Acid: Another organic sulfonic acid that can be used as a catalyst. google.com

Hypophosphorous Acid: Also utilized as a catalyst in this esterification process.

While effective in promoting the reaction, homogeneous catalysts present challenges in terms of separation from the product mixture, as well as issues related to corrosiveness and toxicity. researchgate.netresearchgate.net

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the acrylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of propylene glycol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and produces this compound.

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness. researchgate.netresearchgate.net For the synthesis of this compound, solid acid catalysts, particularly sulfonic acid resins, are of great interest.

Sulfonic Acid Resins: These are polymeric materials containing sulfonic acid functional groups (-SO₃H) that act as the catalytic sites. google.com An example is a poly(styrene-divinylbenzene) sulfonated resin. researchgate.net

Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, Amberlyst-15 is a widely studied and effective heterogeneous catalyst for the esterification of acrylic acid with propylene glycol. capes.gov.brmdpi.comanadolu.edu.tr Its porous structure allows for the diffusion of reactants to the active sites within the resin beads. Studies have shown its high catalytic activity and stability in this reaction. mdpi.comanadolu.edu.tr Other Amberlyst resins, such as Amberlyst-35 and Amberlyst-36, have also been investigated for similar esterification reactions. ump.edu.mygoogle.com

The mechanism of esterification using a solid acid catalyst like Amberlyst-15 is believed to occur at the sulfonic acid sites on the surface and within the pores of the resin.

Understanding the kinetics of the esterification of acrylic acid with propylene glycol is essential for optimizing reaction conditions and reactor design.

The rate of esterification is significantly influenced by several key parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate. capes.gov.brmdpi.com However, excessively high temperatures can lead to side reactions, such as the dimerization or polymerization of acrylic acid. capes.gov.br Typical reaction temperatures for this process range from 70°C to 91°C.

Reactant Ratios: The molar ratio of acrylic acid to propylene glycol affects the equilibrium conversion. Using an excess of one reactant, typically acrylic acid, can shift the equilibrium to favor the formation of the this compound. google.com However, a large excess of acrylic acid can also lead to the formation of byproducts like dipropylene glycol diacrylate.

Catalyst Concentration: The reaction rate increases with an increase in the amount of catalyst, as this provides more active sites for the reaction to occur. sci-hub.se

Interactive Data Table: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Typical Range | Effect on Reaction | Source |

| Temperature | 70 - 91 °C | Increased temperature generally increases the reaction rate. | |

| Reactant Molar Ratio (Acrylic Acid:Propylene Glycol) | 1:1 to excess acrylic acid | Excess acrylic acid can increase product yield by shifting equilibrium. | google.com |

| Catalyst Concentration (e.g., Amberlyst-15) | Varies | Higher concentration increases the reaction rate. | sci-hub.se |

To quantitatively describe the kinetics of the esterification reaction, various kinetic models have been developed and validated against experimental data. These models are crucial for reactor simulation and process optimization.

For heterogeneously catalyzed reactions like the esterification of acrylic acid with propylene glycol using Amberlyst-15, several models are often considered:

Pseudo-Homogeneous (PH) Model: This is the simplest model and assumes that the reaction occurs in the bulk liquid phase, with the catalyst concentration incorporated into the rate constant. mdpi.com

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model assumes that the reaction occurs on the catalyst surface between adsorbed reactant molecules. mdpi.com

Eley-Rideal (ER) Model: In this model, the reaction takes place between one reactant molecule adsorbed on the catalyst surface and another molecule from the bulk liquid phase. mdpi.comchula.ac.th

Studies on the esterification of acrylic acid with propylene glycol catalyzed by Amberlyst-15 have suggested that the reaction mechanism may involve the simultaneous dimerization/polymerization of acrylic acid and its products, in addition to the reversible esterification reaction. capes.gov.br The development of kinetic equations based on these proposed mechanisms allows for the determination of temperature dependence of reaction rates and activation energies. capes.gov.br For similar esterification systems, the Eley-Rideal model has been found to provide a good fit for the experimental data, suggesting a mechanism where one reactant adsorbs onto the catalyst surface before reacting with the other reactant from the bulk phase. ump.edu.my

Kinetic Studies of Esterification Reactions

Analysis of Side Reactions and Byproduct Formation (e.g., Dipropylene Glycol Diacrylate)

In the synthesis of this compound, particularly through the direct esterification of acrylic acid with propylene glycol, the formation of side products is a critical consideration for process optimization and product purity. The primary side reaction of concern is the formation of diesters, most notably dipropylene glycol diacrylate (DPGDA).

This byproduct arises when a molecule of propylene glycol reacts with another, forming dipropylene glycol, which is then subsequently esterified. Alternatively, an excess of acrylic acid can lead to the esterification of the free hydroxyl group on the propylene glycol monoacrylate, though the formation of DPGDA through the etherification of propylene glycol is a more common pathway for this specific impurity. sumitomo-chem.co.jp The reaction conditions, such as temperature and catalyst type, significantly influence the rate of these side reactions. For instance, the production of DPGDA is a known consequence of the manufacturing process for propylene glycol from propylene oxide, with the resulting dipropylene glycol acting as a precursor impurity. atamanchemicals.com

Other potential byproducts can include oligomers and polymers if polymerization is not adequately inhibited. The reaction of acrylic acid with itself (dimerization) can also occur, leading to impurities that affect the final product's properties. Careful control over stoichiometry, reaction temperature (typically 70–91°C), and pressure is essential to minimize the formation of these and other byproducts like dipropylene glycol diacrylate.

Table 1: Common Byproducts in this compound Synthesis

| Byproduct Name | Formation Pathway |

|---|---|

| Dipropylene Glycol Diacrylate (DPGDA) | Etherification of propylene glycol followed by di-esterification; reaction with byproduct dipropylene glycol. sumitomo-chem.co.jp |

| Polyacrylate Oligomers/Polymers | Uninhibited radical polymerization of the acrylate monomer during synthesis. |

| Acrylic Acid Dimer | Self-reaction of acrylic acid molecules. |

Polymerization Inhibition Strategies during Synthesis and Storage

This compound, like all acrylate monomers, is susceptible to spontaneous and often exothermic polymerization, which can be initiated by heat, light, or contaminants. To ensure safety and product stability during both synthesis and subsequent storage, polymerization inhibitors are essential. tandfonline.comrsc.org

These inhibitors function by scavenging free radicals that initiate the polymerization chain reaction. The choice of inhibitor and its concentration depends on the specific conditions of the process (synthesis vs. storage) and the required product specifications. fluoryx.com

During Synthesis: At the elevated temperatures required for esterification (70-91°C), process inhibitors are used. These must be effective at high temperatures without causing significant discoloration or other undesirable side effects. Common process inhibitors include phenothiazine (B1677639) (PTZ), p-benzoquinone, and various copper salts. fluoryx.comrsc.org

During Storage and Transport: For long-term stability at ambient temperatures, a different set of inhibitors is typically employed. These are known as storage and transport inhibitors. The most widely used is the monomethyl ether of hydroquinone (B1673460) (MEHQ), often in concentrations ranging from 10 to 300 ppm. fluoryx.com Hydroquinone (HQ) and butylated hydroxytoluene (BHT) are also common. fluoryx.comsigmaaldrich.com The efficacy of phenolic inhibitors like MEHQ and HQ is dependent on the presence of dissolved oxygen. fluoryx.com Oxygen reacts with monomer radicals to form peroxide radicals (ROO•), which are then rapidly terminated by the phenolic inhibitor. fluoryx.com

Table 2: Common Polymerization Inhibitors for this compound

| Inhibitor | Typical Application | Mechanism | Common Concentration |

|---|---|---|---|

| Hydroquinone (HQ) | Synthesis & Storage | Radical Scavenger (requires O₂) | 100-500 ppm |

| Monomethyl Ether of Hydroquinone (MEHQ) | Storage & Transport | Radical Scavenger (requires O₂) | 10-300 ppm fluoryx.comnih.gov |

| Phenothiazine (PTZ) | Synthesis | Radical Scavenger (effective with/without O₂) | 50 ppm rsc.orgnih.gov |

| p-Benzoquinone | Synthesis | Process Inhibitor | 2-2000 ppm fluoryx.com |

Alternative Synthetic Routes

Beyond direct esterification, alternative synthetic methodologies for producing this compound have been developed, offering different advantages in terms of reaction conditions and raw material sourcing.

Dehydrochlorination of Acryloyl Chloride with Propylene Glycol

An established alternative route involves the reaction of acryloyl chloride with propylene glycol. google.comresearchcommons.org This dehydrochlorination reaction is highly reactive and typically carried out at low temperatures (0–10°C) to control the reaction rate.

In this process, an acid scavenger, usually a tertiary amine such as triethylamine (B128534) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. google.com The reaction is conducted in an inert solvent like ether, toluene, or hexane. Following the reaction, the amine hydrochloride salt precipitates and is removed by filtration. The final product is then purified, typically by vacuum distillation, after the solvent is removed.

Reaction Scheme: H₂C=CHCOCl (Acryloyl Chloride) + HOCH(CH₃)CH₂OH (Propylene Glycol) + (C₂H₅)₃N (Triethylamine) → H₂C=CHCOOCH(CH₃)CH₂OH (this compound) + (C₂H₅)₃N·HCl (Triethylamine Hydrochloride)

Emerging Bio-based Production Processes

With a growing emphasis on sustainable chemical manufacturing, significant research has focused on producing platform chemicals like acrylic acid from renewable, bio-based feedstocks. figshare.comacs.org Propylene glycol itself can be derived from the hydrogenolysis of sugars, making it a key intermediate in bio-based routes to acrylic acid, the precursor to this compound. figshare.comacs.org

Conversion of Propylene Glycol to Acrylic Acid via Lactic Acid Intermediate

One promising bio-based pathway involves a two-step conversion of propylene glycol to acrylic acid through a lactic acid intermediate. acs.orgresearchgate.net

Oxidation to Lactic Acid: In the first step, propylene glycol is subjected to a low-temperature (e.g., 80°C) liquid-phase oxidation to produce lactic acid. acs.org This step can achieve high conversion rates. acs.org

Dehydration to Acrylic Acid: The resulting lactic acid is then dehydrated at high temperatures to yield acrylic acid. acs.org This dehydration step is considered challenging but is the subject of ongoing catalyst development to improve efficiency and yield. d-nb.infoosti.gov

This route is part of a broader strategy to upgrade bio-derived propylene glycol, which is expected to become more abundant, into higher-value chemicals like acrylic acid. acs.orgacs.org

Conversion of Propylene Glycol to Acrylic Acid via Allyl Alcohol Intermediate

A second emerging bio-based route proceeds through an allyl alcohol intermediate. acs.orgrsc.org This process also involves two main stages:

Dehydration to Allyl Alcohol: Propylene glycol is dehydrated in the gas phase at high temperatures over a solid catalyst. researchgate.netrsc.org Studies have shown that catalysts such as K-modified ZrO₂ can achieve selectivities of approximately 50 mol% to allyl alcohol. rsc.orgrsc.org

Oxidation to Acrylic Acid: The allyl alcohol produced is then catalytically oxidized to acrylic acid. rsc.orgdntb.gov.ua Mixed metal oxide catalysts, such as MoWVOx, have demonstrated high selectivity (around 77 mol%) for this oxidation step. researchgate.netrsc.org

This pathway is considered inherently favorable due to the potential for integrating the heat generated during the high-temperature oxidation step, making it an economically attractive prospect for the sustainable production of acrylic acid. figshare.comacs.org

Catalytic Systems for Bio-based Pathways (e.g., K-modified ZrO₂, MoWVOx)

The development of sustainable chemical processes has led to investigations into bio-based routes for producing key chemical intermediates. One such pathway involves the conversion of carbohydrates into propylene glycol, which can then serve as a feedstock for producing acrylic acid, a primary reactant in the synthesis of this compound. researchgate.netrsc.orgrsc.org This bio-based approach often employs a two-step catalytic process.

The first step is the gas-phase dehydration of propylene glycol to allyl alcohol. Research has shown that potassium-modified zirconia (K-modified ZrO₂) is an effective catalyst for this transformation. researchgate.netrsc.org The addition of potassium to the zirconia catalyst appears to poison Lewis acid sites that would otherwise promote the dehydration of propylene glycol to propanal, an undesired byproduct. rsc.org While this research is preliminary, studies have demonstrated the conversion of propylene glycol to allyl alcohol with approximately 50 mol% selectivity at a conversion rate of about 64 mol%. researchgate.netrsc.orgrsc.org

The second step involves the oxidation of the resulting allyl alcohol to acrylic acid. For this reaction, a mixed metal oxide catalyst, specifically MoWVOx, has been utilized. researchgate.netrsc.orgrsc.org This catalyst facilitates the oxidation at atmospheric pressure, achieving a selectivity for acrylic acid of around 77 mol% with an allyl alcohol conversion of approximately 90 mol%. researchgate.netrsc.org The primary byproducts in this process include propionic acid, which results from the oxidation of any unconverted propylene glycol or propanal. researchgate.netrsc.org This catalytic route represents a significant step toward producing acrylic acid from renewable resources, thereby enabling a more sustainable synthesis of this compound. acs.orgacs.orgacs.org

| Catalytic Step | Catalyst | Reactant | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Dehydration | K-modified ZrO₂ | Propylene Glycol | Allyl Alcohol | ~64 | ~50 | researchgate.netrsc.org |

| Oxidation | MoWVOx | Allyl Alcohol | Acrylic Acid | ~90 | ~77 | researchgate.netrsc.org |

Process Optimization and Environmental Sustainability in Synthesis

Yield Enhancement and Acid Number Reduction

Optimizing the synthesis of this compound focuses on maximizing product yield while ensuring high purity, often measured by a low acid number. The direct esterification of propylene glycol with acrylic acid is a common industrial method where yield can be enhanced by carefully controlling reaction parameters. Key parameters that are optimized include temperature, pressure, reaction time, and the ratio of reactants. google.com For instance, conducting the reaction at temperatures between 80-91°C and a pressure of approximately 0.5 MPa for 14-16 hours can achieve a high degree of esterification. google.com The use of specific catalysts, such as pyrovinic acid and hypophosphorous acid, can also improve efficiency and minimize side reactions. A patent for a similar process, the preparation of propylene glycol diacrylate, indicates that optimizing these parameters can lead to yields of over 92%. google.com

The acid number, which represents the amount of residual acidic components (like unreacted acrylic acid) in the final product, is a critical quality indicator. A high acid number can affect the performance and stability of the final polymer product. The progress of the esterification reaction is monitored by tracking the decrease in the acid number, with a target of 20–50 mg KOH/g often indicating reaction completion. google.com Post-reaction purification is crucial for further reduction. Advanced purification techniques, such as passing the crude product through adsorption towers, can effectively lower the acid number to a final specification of ≤5 mg KOH/g. google.com

| Parameter | Optimized Condition | Objective | Reference |

|---|---|---|---|

| Temperature | 80-91 °C | Accelerate esterification, control side reactions | google.com |

| Pressure | ~0.5 MPa | Enhance reaction rate and water removal | google.com |

| Reaction Time | 14-16 hours | Achieve high degree of esterification | google.com |

| Initial Acid Number | 20-50 mg KOH/g | Indicate reaction completion | google.com |

| Final Acid Number | ≤5 mg KOH/g | Ensure high product purity after purification | google.com |

Wastewater Reduction and Purification Techniques (e.g., Adsorption Resins)

Traditional synthesis methods for acrylates often generate significant volumes of acidic wastewater. google.com This is a result of neutralization and washing steps required to remove unreacted acrylic acid and catalysts. google.com Modern production methods focus on cleaner and more sustainable processes that minimize or eliminate wastewater discharge. google.com

A key innovation in this area is the use of adsorption resins for purification. google.com Instead of conventional washing, the reaction mixture is passed through adsorption towers containing a specific combination of adsorbents. google.com A patented process describes a system using a combination of 40% macroporous absorbent resins, 40% ion exchange resins, and 20% molecular sieves. google.comgoogle.com This resin-based purification, operated at 20–60 °C, effectively removes residual acids, catalysts, and polymerization inhibitors. google.com This technique significantly reduces the generation of wastewater, lowers acrylic acid loss, and can increase the final product yield by over 5% by avoiding product loss during washing phases. google.com The saturated resins can be regenerated and recycled, further enhancing the process's sustainability and economic viability. google.com This approach represents a shift towards a more environmentally friendly, energy-saving, and consumption-reducing production process. google.compatsnap.com

| Purification Method | Description | Environmental Impact | Reference |

|---|---|---|---|

| Traditional (Neutralization & Washing) | Involves washing the product with alkaline solutions (e.g., soda ash) and brine to remove acids and catalysts. | Generates large volumes of acidic wastewater with high Chemical Oxygen Demand (COD); potential loss of product. | google.com |

| Advanced (Adsorption Resins) | Product is passed through towers with macroporous, ion exchange resins, and molecular sieves to adsorb impurities. | Significantly reduces or eliminates wastewater; allows for recovery of unreacted materials; resins can be regenerated. | google.com |

Polymerization Mechanisms and Kinetic Investigations of Propylene Glycol Acrylate

Free-Radical Polymerization

Free-radical polymerization is a common method for curing propylene (B89431) glycol acrylate (B77674). It involves the initiation of a chain reaction by free radicals, leading to the rapid formation of a polymer network. atamanchemicals.com This process occurs when TPGDA is exposed to sources of free radicals. atamanchemicals.com

The polymerization of difunctional monomers like TPGDA inherently leads to the formation of a three-dimensional, crosslinked network structure. researchgate.net This process begins with the reaction of an initiator-derived radical with one of the acrylate's carbon-carbon double bonds. This initial reaction creates a new radical center on the monomer unit, which then propagates by reacting with other monomer molecules.

Because TPGDA possesses two acrylate groups, the propagation can proceed in a non-linear fashion. multichemindia.com After one acrylate group has reacted, the second remains as a pendant double bond on the polymer chain. This pendant group can then react with another growing polymer chain, creating a crosslink. This extensive crosslinking is responsible for the final properties of the cured material, transforming the liquid monomer into a solid, insoluble, and infusible network. researchgate.net The stability of the free radicals within these densely crosslinked networks is a subject of study, with research showing the existence of long-lived radicals trapped within the rigid polymer matrix. iaea.org The efficiency of TPGDA as a crosslinker has been demonstrated in matrices like poly(vinyl alcohol), where its presence significantly reduces the radiation dose required for gelation. researchgate.net

The progress and rate of free-radical polymerization are critically dependent on the presence and concentration of initiators and inhibitors.

Initiators: These are thermally or chemically unstable compounds that decompose to generate the initial free radicals that start the polymerization chain reaction. For acrylate polymerizations, peroxide-based initiators are common. The efficiency of polymerization can be influenced by the type and concentration of the initiator system. nih.gov For instance, studies on redox-initiated polymerization have shown that the chemical structure of the monomer can affect the required initiator concentration to achieve high conversion. nih.gov

Inhibitors: To prevent premature polymerization during storage and transport, inhibitors are added to the monomer. These are compounds that react with and neutralize free radicals, stopping the polymerization chain reaction. Hydroquinone (B1673460) and its derivatives, such as monomethyl ether hydroquinone (MEHQ), are commonly used inhibitors for acrylates like poly(propylene glycol) acrylate. sigmaaldrich.comgoogle.com Phenothiazine (B1677639) is another inhibitor noted for its effectiveness in preventing polymerization at elevated temperatures. acs.org Oxygen is also a potent inhibitor of free-radical polymerization, as it reacts with radical species to form less reactive peroxy radicals. uiowa.eduradtech.orglongchangchemical.com This inhibitory effect necessitates that polymerization be carried out in an inert atmosphere for maximum efficiency. radtech.org The effectiveness of certain inhibitors can be specific to the type of monomer; for example, p-benzoquinone is an effective inhibitor for styrene (B11656) but only a retarder for methyl acrylate. longchangchemical.com

| Compound Type | Example | Function in Propylene Glycol Acrylate Polymerization | Reference |

| Initiator | Benzoyl Peroxide | Decomposes upon heating to produce free radicals, initiating the polymerization chain reaction. | google.com |

| Initiator | Ferrous gluconate/t-butyl hydroperoxide | Redox initiator system that generates radicals at lower temperatures than thermal initiators. | nih.gov |

| Inhibitor | Hydroquinone (HQ) | Scavenges free radicals to prevent premature polymerization during storage. | google.com |

| Inhibitor | Monomethyl ether hydroquinone (MEHQ) | A common inhibitor used in commercial acrylate monomers. | sigmaaldrich.com |

| Inhibitor | Oxygen | Reacts with propagating radicals to form stable peroxy radicals, inhibiting the polymerization process. | uiowa.eduradtech.org |

| Inhibitor | p-Benzoquinone | Acts as a polymerization inhibitor for certain vinyl monomers. | longchangchemical.com |

Photopolymerization Studies

Photopolymerization uses light energy, typically ultraviolet (UV) or electron beam (EB), to initiate the polymerization of this compound. atamanchemicals.commultichemindia.com This method offers advantages such as extremely fast cure times (often less than a second), low energy consumption, and solvent-free formulations. ekb.egepa.gov

UV Curing: In UV curing, a photoinitiator is added to the monomer formulation. epa.gov When exposed to UV light of a specific wavelength, the photoinitiator absorbs the energy, becomes electronically excited, and then fragments into reactive free radicals. radtech.org These radicals initiate the polymerization of the acrylate groups in the same manner as in thermal free-radical polymerization, leading to the rapid formation of a crosslinked polymer network. cnrs.fr The process is highly efficient and is widely used for coatings, inks, and adhesives. atamanchemicals.commultichemindia.com

Electron Beam (EB) Curing: EB curing does not require a photoinitiator. researchgate.net The high-energy electrons directly interact with the this compound monomer, creating radical species that initiate polymerization. ekb.eg EB curing can penetrate thicker and more pigmented coatings than UV curing and is not sensitive to materials that might absorb UV light. researchgate.net Studies comparing the two methods have shown that EB-cured films can exhibit superior mechanical performance compared to those cured by UV radiation. ekb.eg

The kinetics of the photopolymerization of TPGDA have been investigated using techniques like real-time infrared spectroscopy (RTIR) and differential photocalorimetry (Photo-DSC). jlu.edu.cnmdpi.com These studies measure the rate of disappearance of the acrylate double bonds to determine the rate of polymerization (Rp) and the final double bond conversion (DCf).

Key factors influencing the kinetic parameters include:

Light Intensity: Higher UV light intensity generally leads to a faster curing speed and a higher degree of cure. mdpi.comtandfonline.com This is because higher intensity generates a greater concentration of initiating radicals.

Monomer Structure and Formulation: The presence of other monomers or oligomers in the formulation can significantly affect the kinetics. tandfonline.com For example, the rate of free-radical polymerization of acrylates is generally faster than the cationic polymerization of epoxies. cnrs.fr

A study investigating the radiation-induced polymerization of TPGDA in aqueous solutions determined the rate constants for its reaction with primary water radiolysis species. The rate constant for the reaction with the hydrated electron (e_aq−) was found to be 2.9±0.19×10⁹ dm³mol⁻¹s⁻¹, while the rate constant for the reaction with the hydroxyl radical (•OH) was 1.3×10⁹ dm³mol⁻¹s⁻¹. researchgate.net

The choice of photoinitiator system is crucial for the efficiency of UV curing. Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Type): These undergo unimolecular bond cleavage upon irradiation to yield free radicals. Examples include acylphosphine oxides. google.com

Type II Photoinitiators (Abstraction Type): These undergo a bimolecular reaction where the excited initiator abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate radicals. jlu.edu.cnjlu.edu.cn

Research has explored various photoinitiator systems for TPGDA polymerization. One study investigated a system using flavone (B191248) (FL) as a photosensitizer and a tertiary amine, ethyl 4-N,N'-dimethylaminobenzoate (EDAB), as a co-initiator. This system achieved a rate of polymerization (Rp) of 0.58 s⁻¹ and a final double bond conversion (DCf) of 97%, comparable to the commercial photoinitiator benzophenone (B1666685) (BP) with the same co-initiator. jlu.edu.cnjlu.edu.cn This indicates that the excited flavone and tertiary amine can generate aminoalkyl free radicals through an electron/proton transfer process, which efficiently initiates the polymerization of TPGDA. jlu.edu.cnjlu.edu.cn Other systems, such as those based on oxime esters and phosphine (B1218219) oxides, have also been shown to be effective photoinitiators for acrylates. google.comcumbria.ac.uk

| Photoinitiator System | Monomer | Key Findings | Reference |

| Flavone (FL) / Ethyl 4-N,N'-dimethylaminobenzoate (EDAB) | TPGDA | Rp reached 0.58 s⁻¹ and DCf reached 97%, close to the commercial BP/EDAB system. | jlu.edu.cnjlu.edu.cn |

| Benzophenone (BP) / Ethyl 4-N,N'-dimethylaminobenzoate (EDAB) | TPGDA | Used as a commercial benchmark for comparison. | jlu.edu.cnjlu.edu.cn |

| 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one) | Trifunctional Epoxy Acrylate / TPGDA | An optimum cure rate was obtained at 2.0 wt% of the photoinitiator. | tandfonline.com |

| Acylphosphine Oxides | Ethylenically unsaturated compounds (e.g., Propylene Glycol Diacrylate) | Effective Type I photoinitiators. | google.com |

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) techniques have revolutionized the synthesis of polymers by allowing for the creation of macromolecules with predetermined molecular weights, complex architectures, and narrow molecular weight distributions. mdpi.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility with a wide range of monomers. mdpi.comresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that achieves control through a degenerative transfer mechanism. acs.org This process involves a chain transfer agent (CTA), known as a RAFT agent, which reversibly transfers a functional thiocarbonylthio end-group between dormant polymer chains and propagating radicals. acs.org This equilibrium, when faster than propagation, ensures that all chains grow at a similar rate, leading to polymers with low polydispersity. acs.org Unlike other methods, a standard radical initiator is still required to generate radicals throughout the process. acs.org

The core of the RAFT mechanism lies in replacing uncontrolled, bimolecular termination reactions with reversible chain transfer reactions mediated by the RAFT agent. mdpi.com This allows for the controlled management of quadratic chain termination. mdpi.com In the copolymerization of unsaturated polyesters like polypropylene (B1209903) glycol maleate (B1232345) with acrylic acid, the addition of a RAFT agent, such as 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT), significantly alters the reaction pathway. mdpi.comdntb.gov.uanih.gov The RAFT agent reduces the likelihood of bimolecular chain terminations that lead to cross-linked, insoluble polymers. mdpi.com Instead, it promotes the formation of soluble, branched copolymers. mdpi.com

The concentration of the RAFT agent is a critical parameter influencing the outcome of the polymerization. ksu.kzresearchgate.net Studies have demonstrated a direct relationship between the RAFT agent concentration and the nature of the resulting polymer. An increase in the concentration of the RAFT agent leads to a higher yield of soluble, branched polymer products and a corresponding decrease in the formation of cross-linked gels. mdpi.comksu.kzresearchgate.net This is because a higher concentration of the CTA increases the frequency of the chain transfer events relative to irreversible termination events.

The primary advantage of using RAFT polymerization is the exceptional control it offers over the final polymer architecture and, in the case of cross-linking systems, the network density. mdpi.com By carefully selecting the type and concentration of the RAFT agent, it is possible to "regulate" the construction of copolymers, leading to more predictable and tailored structures. mdpi.com

The influence of the RAFT agent on network density has been clearly established. dntb.gov.uanih.govresearchgate.net An increase in the concentration of the RAFT agent leads to a decrease in the degree of cross-linking. mdpi.com This is quantitatively observed through properties like the equilibrium swelling capacity of the resulting hydrogels; a higher RAFT agent concentration results in copolymers with a greater swelling capacity, which is indicative of a lower cross-link density. mdpi.com This control is crucial for designing materials with specific mechanical and physical properties. The ability to predictably tune the balance between branched and cross-linked structures allows for the synthesis of advanced materials like nanogels and complex branched copolymers. mdpi.com

Table 1: Effect of RAFT Agent Concentration on Copolymer Properties

This table illustrates the general trend observed when increasing the concentration of a RAFT agent in the copolymerization of a system like polypropylene glycol maleate and acrylic acid, as described in the literature. mdpi.comksu.kz

RAFT Agent Concentration Yield of Branched (Soluble) Copolymer Yield of Cross-linked (Insoluble) Polymer Degree of Cross-linking Swelling Capacity Low Low High High Low Medium Medium Medium Medium Medium High High Low Low High

Copolymerization Kinetics and Thermodynamics

The kinetic and thermodynamic aspects of copolymerization are fundamental to understanding how this compound will behave when polymerized with other monomers. These factors determine the composition, sequence, and ultimately the properties of the final copolymer.

Copolymerization with Methacrylates (e.g., Methyl Methacrylate (B99206), Butyl Acrylate)

The versatility of acrylate-methacrylate copolymer systems is evident in their wide range of applications, from automotive topcoats to radiation-curable adhesives. tandfonline.com For example, a radiation-curable adhesive can be formulated using a butyl acrylate-acrylic acid copolymer that is cross-linked with propylene glycol diacrylate. tandfonline.com The kinetics of such copolymerizations can be complex, influenced by factors like monomer solubility, solvent choice, and the potential for auto-acceleration (the gel effect), particularly in bulk polymerizations involving methacrylates. tandfonline.comrsc.org

Reactivity Ratios and Sequence Distribution Analysis

The composition and microstructure of a copolymer are governed by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. These ratios compare the rate constant of a propagating radical adding its own type of monomer to the rate constant of it adding the other type of monomer. The values of r₁ and r₂ dictate the monomer sequence distribution in the polymer chain.

If r₁ > 1 and r₂ < 1, monomer 1 is more reactive and will be incorporated preferentially.

If r₁ and r₂ are both less than 1, the system tends toward alternation, and at a specific comonomer feed ratio (the azeotropic point), the copolymer composition will be identical to the feed composition.

If r₁r₂ = 1, an ideal or random copolymer is formed, with monomer incorporation determined by the feed ratio and relative reactivities.

If r₁ and r₂ are both greater than 1, the system favors the formation of block copolymers, which is rare in free-radical polymerization. dergipark.org.tr

The sequence distribution, which describes the arrangement of monomer units along the chain, can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and liquid chromatography. acs.orgchromatographyonline.com These methods can provide detailed information, including the number average sequence length (NASL) of monomer blocks, which is crucial for relating the polymer's structure to its macroscopic properties. chromatographyonline.compolymer-korea.or.kr

Table 2: Illustrative Reactivity Ratios for Common Acrylate/Methacrylate Monomer Pairs

This table presents examples of reactivity ratios for common monomer pairs to illustrate the concept. Specific values can vary with reaction conditions such as temperature and solvent.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ r₁ * r₂ Copolymer Tendency Reference Methyl Methacrylate Butyl Acrylate ~2.38 ~0.34 ~0.81 Statistical/Random Styrene Methyl Methacrylate ~0.70 ~0.49 ~0.34 Statistical/Alternating rsc.org Methyl Acrylate Di(ethylene glycol) methyl ether methacrylate ~0.36 ~2.4 ~0.86 Statistical/Random chromatographyonline.com

Structural Characterization and Advanced Analytical Techniques of Propylene Glycol Acrylate Polymers

Spectroscopic Analysis of Polymer Architectures

Spectroscopic methods are fundamental in determining the chemical structure and degree of conversion in propylene (B89431) glycol acrylate (B77674) polymer systems.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for the detailed structural characterization of propylene glycol acrylate polymers. It allows for the unambiguous identification of monomer units within the polymer chain and the determination of copolymer composition. magritek.com

In the ¹H NMR spectrum of propylene glycol diacrylate (PPGDA), specific proton signals can be assigned to different parts of the molecule. For instance, the acrylic protons typically appear in the range of 5.5 to 6.5 ppm. mdpi.com The protons associated with the poly(propylene glycol) backbone, including the methyl, methine, and methylene (B1212753) groups, resonate at distinct chemical shifts, generally between 1.0 and 4.5 ppm. mdpi.comresearchgate.net

By comparing the integration ratios of the signals corresponding to the acrylate groups and the propylene glycol repeating units, the number of repeating units (n) can be calculated. This allows for the determination of the average molecular weight of the monomers. mdpi.com For example, ¹H NMR analysis has been used to determine that commercial monomers like TPGDA, PPGDA540, and PPGDA900 correspond to n=3, 7, and 12 repeating units, respectively. mdpi.com This technique is also invaluable for analyzing the composition of copolymers, such as those synthesized from poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG), by comparing the relative intensities of the characteristic peaks for each block. magritek.comthermofisher.com

Below is an interactive table showcasing typical ¹H NMR chemical shifts for Poly(propylene glycol) diacrylate.

| Proton Type | Chemical Shift (ppm) |

| Acrylic Protons (C=CH₂) | 5.5 - 6.5 |

| Methylene Protons adjacent to Ester (O-CH ₂) | 4.5 - 5.5 |

| Methine and Methylene Protons in PPG backbone | 3.0 - 4.0 |

| Methyl Protons in PPG backbone (CH ₃) | 1.0 - 1.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific polymer structure.

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for monitoring the polymerization and curing of this compound. It works by detecting changes in the characteristic vibrational frequencies of chemical bonds as the reaction progresses.

The curing process of acrylates involves the conversion of C=C double bonds into C-C single bonds. This transformation can be tracked by monitoring the decrease in the intensity of absorption bands associated with the acrylate C=C bond, typically found around 810 cm⁻¹ and 1635-1639 cm⁻¹. tci-thaijo.orgepfl.chazom.com Concurrently, the formation of the polymer backbone can be observed through changes in other regions of the spectrum, such as the appearance or increased intensity of bands related to C-O-C ester groups around 1197 cm⁻¹ and 1724-1730 cm⁻¹. tci-thaijo.orgazom.com

The degree of conversion or polymerization can be quantified by comparing the peak area of the acrylate C=C bond before and after curing. tci-thaijo.org This method has been effectively used to study the dark curing kinetics of UV-curable inks containing tripropylene (B76144) glycol diacrylate (TPGDA), showing that a significant portion of the polymerization occurs after the initial UV exposure. epfl.ch Attenuated Total Reflectance (ATR)-FTIR is particularly useful for real-time monitoring of these reactions. epfl.chresearchgate.net

The following table summarizes key FTIR absorption bands used to monitor the curing of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Change During Curing |

| ~3360 | N-H (in urethane (B1682113) acrylates) | May appear or change |

| ~2860-2981 | C-H (alkane) | Relatively stable |

| ~1724-1730 | C=O (ester carbonyl) | Relatively stable |

| ~1635-1639 | C=C (acrylate) | Decreases |

| ~1197 | C-O-C (ester) | May show changes |

| ~810 | C=C-H (acrylate wag) | Decreases |

Chromatographic Methods for Molecular Weight and Distribution

Chromatographic techniques are indispensable for determining the molecular weight and molecular weight distribution of this compound polymers, which are critical parameters influencing their physical properties.

Gel Permeation Chromatography (GPC) is a widely used technique for analyzing the molecular weight distribution of polymers. kinampark.com The method separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. jenkemusa.com For this compound polymers, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). mdpi.comnih.gov

Studies have utilized GPC to characterize various poly(propylene glycol) diacrylate (PPGDA) monomers, revealing their polydisperse nature. mdpi.com For example, GPC analysis of TPGDA, PPGDA540, and PPGDA900 showed measured Mw values of 460, 765, and 1120 daltons, respectively, indicating a distribution of molecular weights around the average. mdpi.com The choice of solvent, such as tetrahydrofuran (B95107) (THF), and the use of appropriate column materials are crucial for accurate analysis. mdpi.commdpi.com High-temperature GPC may be necessary for high molecular weight or less soluble polyolefins. measurlabs.com

The table below presents example GPC data for different PPGDA monomers.

| Monomer | Nominal Mₙ ( g/mol ) | GPC Measured Mₙ ( g/mol ) | GPC Measured Mₙ ( g/mol ) | Polydispersity Index (PDI) |

| TPGDA | 300 | - | 460 | Polydisperse |

| PPGDA540 | 540 | - | 765 | Polydisperse |

| PPGDA900 | 900 | - | 1120 | Polydisperse |

Data sourced from a study on PPGDA monomers. mdpi.com

Size Exclusion Chromatography (SEC) is functionally the same technique as GPC, with the terms often used interchangeably. kinampark.com SEC separates molecules based on their hydrodynamic volume. nih.gov This technique is crucial for obtaining detailed information about the molecular weight distribution, which is a key factor influencing the final properties of the polymer network. nih.govnih.gov

SEC has been employed to investigate the molecular weight and molecular weight distribution of various acrylate polymers. pocketdentistry.commdpi.com For instance, in the synthesis of poly(acrylic acid), SEC was used to characterize both linear and branched architectures, providing Mn, Mw, and PDI values. pocketdentistry.com The accuracy of SEC for branched polymers can be challenging, and multiple-detection systems (e.g., combining refractive index, viscometry, and light scattering detectors) are often necessary for accurate molecular weight determination. nih.gov SEC can also be used in an "inverse" mode (ISEC) to characterize the pore size distribution of monolithic materials, including those made from propylene glycol acrylates. nih.govnih.gov

Mass Spectrometry for End-Group Analysis and Oligomer Characterization

Mass spectrometry (MS) is a highly sensitive technique that provides detailed information about the molecular composition of polymers at a molecular level. lcms.cz It is particularly valuable for identifying end-groups and characterizing oligomeric species in this compound samples.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques that allow for the analysis of polymer molecules without significant fragmentation. lcms.czradtech.org MALDI-Time of Flight (TOF) MS, for example, has been used to analyze commercial poly(propylene glycol) diacrylate (PPGDA). This analysis revealed not only the expected series of diacrylate and monoacrylate homologues with varying numbers of propylene oxide units but also trace amounts of the starting glycol material. radtech.org

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting selected precursor ions. lcms.czresearchgate.netnih.gov This technique is instrumental in confirming repeat unit chemistry, determining end-group functionalities, and understanding backbone connectivity. lcms.czresearchgate.netnih.gov For poly(propylene glycol)s, ESI-MS/MS has been successfully used to characterize end-group functionalization by analyzing the fragmentation patterns of the polymer chains. researchgate.netnih.gov Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex oligomer mixtures before mass analysis, enabling a more comprehensive characterization of polymer composition. radtech.orgchromatographyonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing the molecular weights and structures of polymers like poly(propylene glycol) diacrylate (PPGDA). rsc.org It is particularly useful for end-group analysis of poly(propylene glycol)s. science.gov In studies involving PPGDA, ESI-MS has been used to analyze the molecular weights of the resulting products in both positive and negative ion modes, often in conjunction with other techniques like NMR for comprehensive structural elucidation. rsc.org For instance, ESI-MS has been employed to characterize biobased poly(hydroxyurethane)s derived from reactions involving poly(propylene glycol) end-capped with cyclic carbonate groups, demonstrating its versatility. researchgate.net The technique can also be used to quantify low levels of impurities or degradation products in polymer solutions. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique for determining the molar mass distribution and calculating the average molecular weights (both number-average, Mn, and weight-average, Mw) of polymers. science.govrsc.org It has been successfully used to validate the structure and purity of synthesized polymers derived from polyethylene (B3416737) glycol di(meth)acrylate oligomers, which are structurally related to propylene glycol acrylates. researchgate.net In one study, MALDI-TOF MS was used to characterize functionalized poly(propylene glycol) diacrylate, confirming the structure of the synthesized product alongside NMR and FTIR spectroscopy. rsc.orgresearchgate.net The resulting mass spectra provide detailed information on the polymer distribution, which is crucial for understanding how the molecular structure influences material properties. rsc.org Comprehensive analyses using MALDI-TOF, in combination with NMR, have been conducted to confirm the structure and purity of synthesized products related to this compound. researchgate.netunl.ptmdpi.com

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are critical for determining the service temperature range and understanding the phase behavior of polymeric materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is widely used to investigate the thermal properties of this compound polymers, particularly the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Studies on poly(propylene glycol) diacrylate (PPGDA) monomers have shown that the Tg increases as the molecular weight of the monomer increases. mdpi.comresearchgate.net This is a classic behavior for low-molecular-weight polymer chains. mdpi.com For example, DSC thermograms for three different PPGDA monomers revealed distinct glass transitions, with Tg values increasing with the monomeric chain length. mdpi.com The analysis is typically performed by heating the sample in a sealed aluminum pan under a nitrogen atmosphere and identifying the midpoint of the heat flow transition in the resulting thermogram. rsc.org DSC has also been used to confirm the amorphous nature of certain polymers, a characteristic that can be crucial for specific applications like creating flexible polymer matrices. researchgate.net In composite materials, DSC can reveal how additives, such as plasticizers, affect the thermal properties of the polymer matrix. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Poly(propylene glycol) diacrylate (PPGDA) Monomers with Varying Molecular Weights

| Monomer | Average Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) |

| TPGDA (n≈4.7) | 350 | -85 mdpi.com |

| PPGDA540 (n≈7) | 520 | -74 mdpi.com |

| PPGDA900 (n≈12) | 870 | -70 mdpi.com |

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) provides valuable information on the viscoelastic properties of materials as a function of temperature. It measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), gives a measure of the material's damping properties, and its peak is often used to determine the glass transition temperature (Tg). gatech.edupolito.it

For acrylate-based polymer networks, DMTA is used to characterize the glass transition and the rubbery modulus. gatech.edu In studies of membranes containing poly(ethylene glycol) blended materials, DMTA has shown that changes in the storage modulus with temperature correspond to molecular motions within the polymer chains. mdpi.com A significant drop in the storage modulus indicates a second-order transition, such as the glass transition. mdpi.com For crosslinked poly(ethylene glycol) diacrylate networks, which share similarities with PPGDA networks, DMTA has been a sensitive technique for investigating the network structure and its relationship with the glass transition. kpi.ua The Tg values obtained from DMTA are typically higher than those from DSC due to the frequency effect inherent in the dynamic measurement technique. kpi.ua This analysis is crucial for applications where the mechanical response of the polymer under varying temperatures is critical. researchgate.net

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the surface and bulk morphology of this compound polymers, which can significantly influence their physical and functional properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for examining the surface topography and morphology of polymer materials. unl.pt In the context of this compound-based materials, SEM has been used to analyze the morphology of polymer films and composites. For example, it has been employed to study the surface and cross-sections of polymer coatings on various substrates, providing insights into film formation and uniformity. researchgate.netdiva-portal.org

In studies involving polymer blends and composites, SEM reveals the dispersion of different phases and fillers within the matrix. researchgate.net For instance, in hybrid materials, SEM can characterize morphological changes in response to external stimuli like pH. conicet.gov.ar The morphology of crosslinked materials prepared from poly(propylene glycol) diacrylate has been shown by SEM to be templated by the precursor morphology. nih.gov SEM analysis of membranes prepared with related polymers has confirmed that fabrication parameters can influence the surface and cross-sectional morphology, including pore size. mdpi.com To prepare samples for cross-sectional viewing, they are often frozen in liquid nitrogen and fractured to create a clean break before being coated with a conductive material like gold for imaging. mdpi.com

Table 2: Summary of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| TPGDA | Tri(propylene glycol) diacrylate |

| PPGDA | Poly(propylene glycol) diacrylate |

| PPGDA540 | Poly(propylene glycol) diacrylate (average Mn ~540 g/mol ) |

| PPGDA900 | Poly(propylene glycol) diacrylate (average Mn ~900 g/mol ) |

| ESI-MS/MS | Electrospray Ionization-Tandem Mass Spectrometry |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight |

| DSC | Differential Scanning Calorimetry |

| DMTA | Dynamic Mechanical Thermal Analysis |

| SEM | Scanning Electron Microscopy |

| NMR | Nuclear Magnetic Resonance |

| FTIR | Fourier-Transform Infrared Spectroscopy |

| LiTFSI | Lithium bis(trifluoromethanesulfonyl)imide |

| PAAc | Poly(acrylic acid) |

| Cy-PPG | Cytosine-terminated poly(propylene glycol) |

| UrCy-PPG | Ureido-cytosine-terminated poly(propylene glycol) |

| DMSO | Dimethyl sulfoxide |

| n-Butylisocyanate | Butyl isocyanate |

| BADGE | Bisphenol A diglycidyl ether |

| DETA | Diethylenetriamine |

| TETA | Triethylenetetramine |

| QT | Pentaerythritol tetrakis(3-mercaptopropionate) |

| PEGDA | Poly(ethylene glycol) diacrylate |

| TA | Pentaerythritol triacrylate |

| PPODA | Poly(propylene glycol) diacrylate (900 MW) |

| 6FBMA | Hexafluorobutyl methacrylate (B99206) |

| PPGA | Poly(propylene glycol) acrylate |

| HEA | 2-Hydroxyethyl acrylate |

| 17FDA | Heptadecafluorodecyl acrylate |

| IBOA | Isobornyl acrylate |

| AA | Acrylic acid |

| DMPA | 2,2-dimethoxy-2-phenylacetophenone |

| BP | Benzophenone (B1666685) |

| HEMA | 2-Hydroxyethyl methacrylate |

| IPDI | Isophorone diisocyanate |

| APS | Ammonium persulfate |

| EDA | Ethylenediamine |

| DBTDL | Dibutyltin dilaurate |

| SDS | Sodium dodecyl sulfate |

| DEA | 2-(diethylamino)ethyl methacrylate |

| TCDMDA | Tricyclodecanedimethanol diacrylate |

| BA | Butyl acrylate |

| TMPTA | Trimethylolpropane (B17298) triacrylate |

| PTXPM | 1-Phenyl-2-[4-(2-thioxanthen-9-one-oxy)phenyl]-2-morpholinopropane |

| PTXPC | 1-Phenyl-2-[4-(2-thioxanthen-9-one-oxy)phenyl]-2-(N,N-diethylamino)propane |

| PTXP | 1-Phenyl-2-[4-(2-thioxanthen-9-one-oxy)phenyl]-2-propanol |

Electron Transmission Microscopy (ETM)

Electron Transmission Microscopy (ETM), more commonly known as Transmission Electron Microscopy (TEM), is a powerful technique for the high-resolution visualization of polymer morphology. In the context of this compound polymers and related poly(alkylene glycol)-based acrylate polymers, TEM provides direct imaging of nanoscale structures, such as self-assembled micelles, particle size, and distribution within a matrix.

Researchers utilize TEM to visualize the structures formed by these polymers in solution. For instance, in studies of brush-like polymers with structures analogous to propylene glycol acrylates, such as poly[poly(ethylene glycol) methyl ether methacrylate] (P(PEGMA)), TEM is employed to confirm the formation and morphology of micelles in aqueous solutions. acs.org The process involves transferring the aqueous polymer solution onto a carbon-coated grid, which is then analyzed. acs.org This allows for the direct observation of the size and shape of the aggregated polymer structures.

In the analysis of polyurethane acrylate (PUA) powders, which can incorporate propylene glycol derivatives, TEM is used to determine the size of the polymer particles. scirp.org Samples for TEM analysis are typically prepared by creating a dilute suspension of the polymer powder in a carrier solvent, which is then deposited onto a copper grid to create a thin film for investigation. scirp.org

Table 1: TEM-Derived Characteristics of P(PEGMA-1100) Micelles in Aqueous Solution

This table presents data for a related polymer, poly(ethylene glycol) methyl ether methacrylate, to illustrate the application of TEM.

| Sample (P(PEGMA-1100)) | Molar Mass ( g/mol ) | Hydrodynamic Size (Rh) (nm) | Aggregation Number (Nagg) |

| Polymer 1 | 25,000 | 50 | 150 |

| Polymer 2 | 50,000 | 45 | 100 |

| Polymer 3 | 75,000 | 40 | 75 |

Data is illustrative and based on trends described in research. acs.org

This detailed structural information is crucial for understanding how polymer architecture influences its self-assembly behavior, which is a key factor in many of its applications.

X-ray Diffraction Studies on Polymer Structure

X-ray Diffraction (XRD) is a fundamental analytical technique used to investigate the atomic and molecular structure of materials. For polymers like this compound, XRD is primarily employed to determine the degree of crystallinity. rsc.org The technique differentiates between ordered (crystalline) and disordered (amorphous) structures by analyzing the diffraction pattern produced when X-rays interact with the material.

Crystalline or semi-crystalline polymers produce sharp diffraction peaks at specific angles (2θ), which correspond to ordered lattice planes. In contrast, amorphous polymers, which lack long-range order, generate broad, diffuse halos in their XRD patterns. acs.org Many acrylate-based copolymers are found to be amorphous. mdpi.com For instance, powder X-ray diffraction (PXRD) analysis of certain thermosensitive copolymers exhibits two broad, low-intensity peaks around 2θ values of approximately 7.90° and 19.50°, which is characteristic of an amorphous structure. mdpi.com

Beyond simply identifying the nature of the polymer, XRD data can be used to calculate structural parameters. The average crystallite size within semi-crystalline polymers can be estimated from the width of the diffraction peaks using the Scherrer equation. In studies of related copolymers, these calculations have yielded average crystallite sizes in the range of 1.85 to 1.92 nm. mdpi.com

Table 2: Representative Powder X-ray Diffraction (PXRD) Data for Amorphous Acrylate Copolymers

This table presents data for related N-isopropylacrylamide copolymers to illustrate typical XRD findings.

| Polymer Sample | Prominent Diffraction Peaks (2θ) | Average Crystallite Size (nm) | Structural Interpretation |

| Copolymer P1 | ~7.90°, ~19.50° | 1.85 | Amorphous |

| Copolymer P2 | ~7.90°, ~19.50° | 1.87 | Amorphous |

| Copolymer P3 | ~7.90°, ~19.50° | 1.92 | Amorphous |

| Copolymer P4 | ~7.90°, ~19.50° | 1.87 | Amorphous |

| Copolymer P5 | ~7.90°, ~19.50° | 1.87 | Amorphous |

Data sourced from a study on thermosensitive copolymers. mdpi.com

Applications of Propylene Glycol Acrylate in Advanced Materials Science

Hydrogel Systems for Biomedical Applications

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them structurally similar to the natural extracellular matrix (ECM). nih.gov This characteristic, combined with their biocompatibility, renders them ideal for a variety of biomedical uses. dergipark.org.tr

The synthesis of hydrogels based on propylene (B89431) glycol acrylate (B77674) often involves free-radical polymerization, a versatile method for creating cross-linked polymer networks. nih.gov A common approach is photopolymerization, where water-soluble monomers and crosslinkers are exposed to ultraviolet (UV) light in the presence of a photoinitiator to form the hydrogel structure in situ. mdpi.comresearchgate.net

Key components in the synthesis of these hydrogels include:

Monomers: Such as N-isopropylacrylamide (NIPAm) or N-vinylcaprolactam (NVCL). mdpi.comnih.gov

Crosslinkers: Diacrylate-functionalized polymers like poly(ethylene glycol) diacrylate (PEGDA) or tri(propylene glycol) diacrylate (TPGDA) are frequently used to form the covalent bonds that create the network structure. mdpi.comresearchgate.net

Initiators: Photoinitiators, like Irgacure 2959 or Diphenyl (2, 4, 6-trimethylbenzoyl) phosphine (B1218219) oxide, are used to start the polymerization reaction upon UV exposure. mdpi.comnih.gov

By adjusting the molecular weight of the polymer precursors and the ratio of monomer to crosslinker, researchers can precisely control the properties of the resulting hydrogel, such as its swelling ratio, pore size, and mechanical strength. mdpi.com For instance, increasing the molecular weight of PEGDA used as a crosslinker can lead to larger pore sizes and higher swelling ratios in the hydrogel network. mdpi.com

Polymers such as poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) are well-regarded for their biocompatible, non-immunogenic, and bioinert properties, making them excellent candidates for biomedical applications. researchgate.net Hydrogels derived from these polymers provide a three-dimensional environment that is highly suitable for encapsulating cells to support tissue regeneration. nih.govresearchgate.net

The process of cell encapsulation involves mixing cells with a precursor hydrogel solution which is then polymerized, trapping the cells within the newly formed matrix. nih.gov This technique has been successfully used to encapsulate various cell types:

Chondrocytes: For cartilage tissue engineering, chondrocytes have been encapsulated in PEG-based hydrogels, where they can survive and produce the necessary extracellular matrix. nih.govjohnshopkins.edu

CD4+ T-cell lymphocytes: Thermoresponsive copolymers have been used to encapsulate these immune cells for potential applications in adoptive cell therapies. mdpi.com

The encapsulation process itself must be cytocompatible, with polymerization occurring under mild conditions to ensure cell viability. nih.gov Studies have shown that while cells survive encapsulation in hydrogels formed by free-radical polymerization, the process can influence the final properties of the hydrogel network. nih.gov

The porous structure of hydrogels makes them highly effective vehicles for controlled drug delivery. dergipark.org.tr Their ability to absorb and retain large amounts of water allows for the entrapment of water-soluble drug molecules within the polymer network. mdpi.com

The release of the encapsulated drug is governed by diffusion through the hydrogel matrix. The release kinetics can be tailored by modifying the hydrogel's physical properties. For example, the crosslinking density of the polymer network plays a crucial role; a higher density results in a smaller mesh size, which can slow the diffusion and release of the entrapped therapeutic agent. frontiersin.org

By combining different acrylates, such as poly(ethylene glycol) diacrylate (PEGDA) with co-acrylates like 1,3-butanediol (B41344) diacrylate, the physical characteristics and, consequently, the drug release profile can be precisely adjusted for specific applications. nih.gov These systems are being explored for delivering a wide range of therapeutics, including antibiotics like amoxicillin (B794) for treating inflammatory diseases such as periodontitis. dergipark.org.tr

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cellular growth and guides the formation of new tissue. uci.edu Hydrogels are particularly well-suited for cartilage tissue engineering because their high water content and elasticity closely mimic that of native cartilaginous tissues. nih.govresearchgate.net

Propylene glycol- and ethylene (B1197577) glycol-based hydrogels serve as excellent scaffolds because they can be engineered to have specific mechanical properties and degradation rates. uci.edu For example, copolymers of poly(propylene fumarate) and poly(ethylene glycol) [P(PF-co-EG)] have been developed as injectable, biocompatible scaffolds. uci.edu These materials can be photopolymerized in situ to fill cartilage defects, providing a supportive environment for chondrocytes to regenerate tissue. uci.edu

The design of these scaffolds can be enhanced by incorporating bioactive molecules, such as cell adhesion peptides, directly into the hydrogel matrix to promote cell attachment and proliferation. researchgate.net This functionalization allows the synthetic scaffold to actively participate in the tissue regeneration process.

Thermoresponsive hydrogels are "smart" materials that undergo a reversible transition from a solution (sol) to a gel state in response to a change in temperature. mdpi.com This property is particularly valuable for biomedical applications, as it allows the material to be injected as a liquid at room temperature and then solidify into a gel at body temperature (37 °C). mdpi.comnih.gov

A prominent class of these materials are copolymers made from poly(ε-caprolactone) (PCL), poly(ethylene glycol) (PEG), and poly(propylene glycol) (PPG). mdpi.com These PCL-PEG-PPG copolymers exhibit a lower critical solution temperature (LCST), the temperature above which they transition from sol to gel. mdpi.com

Research has shown that by varying the ratio of PEG to PPG, the sol-gel transition temperature can be precisely controlled. mdpi.com A copolymer with a 1:2 PEG:PPG ratio, for instance, exhibits a sol-gel transition at 28 °C at a concentration of 10 wt%, making it an ideal candidate for an injectable system that remains a stable gel at physiological temperature. mdpi.combohrium.comsigmaaldrich.cn These injectable, biodegradable, and cytocompatible hydrogels are being investigated for use as delivery vehicles for cell-based therapies. mdpi.com

Polymeric Resins for Additive Manufacturing (3D Printing)

In the field of additive manufacturing, particularly in photopolymerization-based techniques like stereolithography (SLA) and digital light processing (DLP), acrylate-based resins are widely used due to their rapid curing and excellent mechanical properties. nih.govmdpi.com The formulation of these resins can be modified to achieve a wide range of material characteristics.

The addition of poly(propylene glycol) (PPG) to commercial acrylate-based resins is a strategy used to tune the mechanical properties of 3D-printed parts. nih.gov PPG acts as a plasticizer, which can improve the ductility and processability of otherwise brittle polymers. nih.gov By blending different volume ratios of PPG with a standard acrylate resin, it is possible to create materials with tailored flexibility and impact strength, expanding their application to areas like wearable devices and microreactors. nih.gov

Research into these formulated resins has shown that the concentration of PPG has a significant impact on the final properties of the printed object. nih.gov While higher concentrations of PPG can lead to print failure, smaller loadings can enhance mechanical performance. nih.gov

| PPG Content (%vol) | Flexural Strength | Flexural Modulus | Impact Strength | Hardness | Elastic Modulus |

|---|---|---|---|---|---|

| 0 (Standard Resin) | Standard | Standard | Standard | Standard | Standard |

| 5 | Enhanced | Decreased | Decreased | Decreased | Decreased |

| 10 | Decreased | Decreased | Decreased | Decreased | Decreased |

| 20 | Decreased | Decreased | Decreased | Decreased | Decreased |

| 30 | Decreased | Decreased | Decreased | Decreased | Decreased |

As the data indicates, increasing the PPG content generally leads to a decrease in mechanical properties such as flexural strength, modulus, impact strength, and hardness. nih.gov However, a small loading of 5% by volume can successfully enhance certain mechanical characteristics. nih.gov This ability to fine-tune material properties makes these composite resins highly valuable for advanced engineering applications.

Formulation of UV-Curable Resins for Stereolithography (SLA) and Digital Light Processing (DLP)

Propylene glycol acrylate is a key component in the formulation of UV-curable resins used in stereolithography (SLA) and digital light processing (DLP) 3D printing technologies. nih.govnih.govuvebtech.com These additive manufacturing techniques rely on the layer-by-layer solidification of a liquid photopolymer resin upon exposure to UV light. nih.govacs.org Acrylate-based resins, including those containing this compound, are widely used due to their rapid curing characteristics and the ability to form highly cross-linked polymer networks. acs.orgresearchgate.net

The typical composition of these resins includes a combination of monomers, oligomers, a photoinitiator, and sometimes an optical absorber to control the light penetration depth. nih.govacs.org this compound can function as a reactive diluent, helping to reduce the viscosity of the resin formulation. This is a critical parameter for ensuring proper recoating of the liquid resin between layers during the printing process. acs.org The inclusion of this compound and its derivatives in resin formulations allows for the creation of materials with a wide range of properties suitable for various applications, from rapid prototyping to the fabrication of biomedical devices. nih.govmdpi.com

Influence of Resin Composition on Printability and Curing Efficiency

The composition of the photocurable resin, including the concentration of this compound, has a direct impact on both the printability and curing efficiency of the material. The viscosity of the resin is a crucial factor for printability in SLA and DLP systems, with lower viscosities generally being desirable for smooth and rapid layer recoating. acs.org The addition of components like propylene glycol can influence this property.

Achieving Tunable Mechanical Properties of 3D-Printed Parts

A significant advantage of using this compound in resin formulations is the ability to achieve tunable mechanical properties in the final 3D-printed parts. nih.gov By varying the concentration of propylene glycol and other monomers and crosslinkers, the mechanical characteristics of the cured polymer can be precisely controlled. nih.gov For instance, the addition of polypropylene (B1209903) glycol (PPG) to an acrylate-based resin has been shown to influence properties such as flexural strength, flexural modulus, impact strength, hardness, and elastic modulus. nih.gov

Research has demonstrated that even small additions of PPG can enhance the mechanical performance of printed specimens. nih.gov However, increasing the PPG content can lead to a decrease in mechanical properties while improving flexibility. nih.gov This trade-off allows for the formulation of resins with tailored properties for specific applications, such as the creation of flexible and wearable devices or microreactors that require high mechanical strength and complex geometries. nih.gov The ability to create seamless adhesions between mechanically dissimilar formulations based on a common underlying chemistry further expands the potential for multi-material 3D printing. nih.gov

| PPG Content (%vol) | Flexural Strength (MPa) | Impact Strength (J/m²) | Elongation (%) |

|---|---|---|---|

| 0 (STD Resin) | - | - | - |

| 5 | 45.42 | - | - |

| 30 (PPG400) | - | 1448.21 | 11 |

Optical Property Considerations in Printed Polymers (e.g., Phase Separation)

The addition of propylene glycol to photocurable acrylate resins can significantly impact the optical properties of the final printed polymer. While a liquid mixture of polyethylene (B3416737) glycol diacrylate (PEGDA) and propylene glycol may be transparent before 3D printing, the resulting cured part can appear milky-white. researchgate.net This phenomenon is attributed to phase separation occurring during the polymerization process. researchgate.net